molecular formula C21H16ClN3O2S B11295877 2-(4-Chlorophenoxy)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

2-(4-Chlorophenoxy)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide

Cat. No.: B11295877
M. Wt: 409.9 g/mol
InChI Key: ZXBVZIWGBWHZJY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenoxy and thiazolopyridine moieties, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenoxy Intermediate: This involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

    Thiazolopyridine Synthesis: The thiazolopyridine moiety is synthesized separately through a series of reactions involving pyridine derivatives and thiazole formation.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the thiazolopyridine derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: A simpler analog with similar chlorophenoxy functionality.

    N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide: Lacks the chlorophenoxy group but retains the thiazolopyridine moiety.

Uniqueness

2-(4-Chlorophenoxy)-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide is unique due to its combination of chlorophenoxy and thiazolopyridine groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C21H16ClN3O2S/c1-13-16(20-25-18-6-3-11-23-21(18)28-20)4-2-5-17(13)24-19(26)12-27-15-9-7-14(22)8-10-15/h2-11H,12H2,1H3,(H,24,26)

InChI Key

ZXBVZIWGBWHZJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4

Origin of Product

United States

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